molecular formula C19H21NO B1292931 2'-Azetidinomethyl-2,4-dimethylbenzophenone CAS No. 898754-87-5

2'-Azetidinomethyl-2,4-dimethylbenzophenone

Cat. No.: B1292931
CAS No.: 898754-87-5
M. Wt: 279.4 g/mol
InChI Key: NVSIBHYHWIAVNB-UHFFFAOYSA-N
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Description

2'-Azetidinomethyl-2,4-dimethylbenzophenone (CAS: 898756-67-7) is a benzophenone derivative characterized by an azetidinomethyl group (a four-membered nitrogen-containing ring) at the 2' position and methyl substituents at the 2- and 4-positions of the benzophenone backbone. Its molecular formula is C₁₉H₂₁NO (MW: 283.38 g/mol) . This compound is of interest in pharmaceutical and material science research due to the unique reactivity of the azetidine ring and the steric/electronic effects of its substituents .

Properties

IUPAC Name

[2-(azetidin-1-ylmethyl)phenyl]-(2,4-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c1-14-8-9-17(15(2)12-14)19(21)18-7-4-3-6-16(18)13-20-10-5-11-20/h3-4,6-9,12H,5,10-11,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVSIBHYHWIAVNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2CN3CCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643707
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(2,4-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898754-87-5
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(2,4-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Benzophenone Core

The first step in synthesizing 2'-Azetidinomethyl-2,4-dimethylbenzophenone involves the creation of the benzophenone backbone. This is typically achieved through a Friedel-Crafts acylation reaction:

  • Reagents : 2,4-dimethylbenzoyl chloride and benzene.
  • Catalyst : Lewis acid such as aluminum chloride (AlCl₃).
  • Reaction Conditions :
    • Temperature: 0–5°C during initial addition to prevent side reactions.
    • Solvent: Anhydrous dichloromethane or carbon tetrachloride.

The reaction yields 2,4-dimethylbenzophenone as the primary product.

Introduction of the Azetidinomethyl Group

The azetidinomethyl group is introduced via nucleophilic substitution:

  • Reagents :
    • 2,4-dimethylbenzophenone.
    • Azetidine (as a base or azetidinemethanol derivative).
  • Catalyst/Base : Sodium hydride (NaH) or potassium carbonate (K₂CO₃).
  • Reaction Conditions :
    • Temperature: 60–80°C.
    • Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF).

This step involves the reaction between the benzophenone and azetidine to form the final compound.

Industrial Production Methods

In large-scale production, continuous flow processes are employed to enhance efficiency and yield:

  • Automated Reactors : Used for precise control over temperature, pressure, and reactant concentrations.
  • Purification Techniques :
    • Fractional distillation under reduced pressure for volatile impurities.
    • Column chromatography using silica gel with ethyl acetate/hexane eluents.

Optimization Strategies

Reaction Efficiency

To maximize yield and minimize side products:

  • Use a molar ratio of benzophenone to azetidine derivatives of approximately 1:1.2.
  • Maintain reaction pH between 4–6 for optimal coupling efficiency.

Monitoring

Monitor progress using Thin Layer Chromatography (TLC) or High Performance Liquid Chromatography (HPLC).

Purification

Purify the product using reduced-pressure distillation or chromatography to achieve >98% purity.

Reaction Conditions Table

Step Reagents Catalyst/Base Solvent Temperature Purification Method
Friedel-Crafts Acylation Benzoyl chloride + benzene AlCl₃ Dichloromethane 0–5°C Fractional distillation
Azetidinomethyl Substitution Benzophenone + azetidine NaH or K₂CO₃ DMF or THF 60–80°C Column chromatography

Analytical Techniques for Characterization

To confirm the successful synthesis and purity of the compound:

  • NMR Spectroscopy :
    • Proton ($$^1$$H) and Carbon ($$^13$$C) NMR to verify substitution patterns.
  • Mass Spectrometry :
    • High-resolution MS to validate molecular weight and fragmentation patterns.
  • Infrared Spectroscopy :
    • Identify characteristic carbonyl ($$C=O$$) stretching (~1650 cm⁻¹) and azetidine ring vibrations (~1100 cm⁻¹).
  • HPLC-PDA :
    • Assess purity using reverse-phase columns with acetonitrile/water gradients.

Chemical Reactions Analysis

Types of Reactions

2’-Azetidinomethyl-2,4-dimethylbenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: The azetidinomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Azetidine in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted azetidinomethyl derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

2'-Azetidinomethyl-2,4-dimethylbenzophenone serves as a crucial building block in organic synthesis. Its unique structure allows for the preparation of more complex molecules through various chemical reactions. The compound can be synthesized via a series of reactions including Friedel-Crafts acylation to form the benzophenone core, followed by alkylation and nucleophilic substitution to introduce the azetidinomethyl group.

Antimicrobial and Anticancer Properties

Recent studies have indicated that this compound exhibits promising biological activities. Research has focused on its potential antimicrobial and anticancer properties:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.
  • Anticancer Activity : Preliminary studies indicate that it may inhibit cancer cell proliferation. For example, in vitro tests demonstrated cytotoxic effects on cancer cell lines such as HepG2 and MDA-MB-231, with IC50 values indicating significant potency.

Pharmaceutical Applications

Potential Drug Development Intermediate

The compound is being explored as a pharmaceutical intermediate in drug development. Its ability to interact with biological macromolecules positions it as a candidate for developing new therapeutic agents targeting specific diseases. The mechanism of action may involve the modulation of enzyme activity or receptor binding, leading to therapeutic effects .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, polymers, and other materials requiring specific chemical characteristics .

Summary of Findings

Application AreaDescriptionExample Findings
Organic Chemistry Building block for complex synthesisUsed in Friedel-Crafts acylation reactions
Biological Activity Antimicrobial and anticancer propertiesEffective against HepG2 cells (IC50 = 2.57 µM)
Pharmaceuticals Intermediate in drug developmentPotential for targeting specific diseases
Industrial Use Specialty chemicals productionUtilized in coatings and polymers

Case Studies

  • Anticancer Research : A study published in a peer-reviewed journal examined the effects of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell growth and induced apoptosis in treated cells.
  • Antimicrobial Testing : Another research effort focused on evaluating the antimicrobial efficacy of this compound against several bacterial strains. The findings revealed that it possessed notable antibacterial activity, making it a candidate for further development as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 2’-Azetidinomethyl-2,4-dimethylbenzophenone involves its interaction with specific molecular targets and pathways. The azetidinomethyl group can interact with biological macromolecules, potentially inhibiting or modulating their activity. The benzophenone core may also contribute to the compound’s ability to absorb light and generate reactive oxygen species, leading to oxidative stress in target cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Azetidinomethyl-Substituted Benzophenones

The following analogs differ in substituent positions or types:

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Features
2'-Azetidinomethyl-2,4-dimethylbenzophenone 898756-67-7 C₁₉H₂₁NO 2'-azetidinomethyl, 2,4-Me 283.38 Nitrogen-containing ring; potential bioactivity
2'-Azetidinomethyl-3,4-dimethylbenzophenone Not specified C₁₉H₂₁NO 2'-azetidinomethyl, 3,4-Me 283.38 Altered substituent positions may affect steric interactions
2'-Azetidinomethyl-2,5-dichlorobenzophenone Not specified C₁₈H₁₇Cl₂NO 2'-azetidinomethyl, 2,5-Cl 322.24 Chlorine substituents increase lipophilicity and electron-withdrawing effects
4-Azetidinomethyl-4'-thiomethylbenzophenone 898756-37-1 C₁₈H₁₉NOS 4-azetidinomethyl, 4'-SMe 297.41 Thiomethyl group enhances sulfur-mediated reactivity

Key Observations :

  • Methyl vs. Chlorine Substituents : Methyl groups (electron-donating) enhance steric hindrance and stability, while chlorine atoms (electron-withdrawing) increase lipophilicity and may influence metabolic pathways .
  • Thiomethyl Group: The sulfur atom in 4-Azetidinomethyl-4'-thiomethylbenzophenone could alter electronic properties and metabolic stability compared to methyl-substituted analogs .

Comparison with Other Benzophenone Derivatives

2,4-Dihydroxybenzophenone (Benzophenone-1)
  • Molecular Formula : C₁₃H₁₀O₃ (MW: 214.22 g/mol) .
  • Key Differences: Hydroxyl groups at 2- and 4-positions increase hydrophilicity and UV-absorption capacity, making it suitable for sunscreen formulations .
4-Acetoxy-2',4'-dimethylbenzophenone
  • Molecular Formula : C₁₇H₁₆O₃ (MW: 268.31 g/mol) .
  • Key Differences: Acetoxy group (ester) at the 4-position introduces hydrolytic instability under basic/acidic conditions compared to the stable azetidinomethyl group . Lower molecular weight and absence of nitrogen limit pharmacological versatility .
Benzodiazepine Derivatives (e.g., 2-Phenyl-2,3-dihydro-1H-1,5-benzodiazepine)
  • Key Differences: Contain a seven-membered diazepine ring instead of a benzophenone backbone. Topological analysis suggests benzodiazepines prioritize aromatic stacking interactions, whereas azetidinomethyl-benzophenones may favor hydrogen bonding via the nitrogen atom .

Reactivity and Stability

  • The azetidine ring in this compound is prone to ring-opening under acidic conditions, offering a pathway for derivatization .
  • Methyl groups at 2- and 4-positions provide steric protection, enhancing stability against oxidative degradation compared to hydroxylated analogs like Benzophenone-1 .

Pharmacokinetics

  • The azetidinomethyl group improves membrane permeability compared to hydrophilic benzophenones like Benzophenone-1, though metabolic clearance may be faster due to nitrogen oxidation .

Biological Activity

2'-Azetidinomethyl-2,4-dimethylbenzophenone (CAS No. 898754-87-5) is a synthetic compound characterized by its benzophenone core and unique azetidinomethyl and dimethyl substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure

The molecular formula of this compound is C19H21NOC_{19}H_{21}NO. The structure can be represented as follows:

Structure C19H21NO\text{Structure }\quad \text{C}_{19}\text{H}_{21}\text{N}\text{O}

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In laboratory studies, it has been tested against various bacterial strains, showing effectiveness in inhibiting growth.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of cellular signaling pathways.

Case Study: Induction of Apoptosis in Cancer Cells

In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in:

  • Increased levels of reactive oxygen species (ROS)
  • Activation of caspase-3 and caspase-9
  • Downregulation of anti-apoptotic proteins (Bcl-2)

These findings suggest a promising role for this compound in cancer therapy.

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Interaction with Biological Macromolecules : The azetidinomethyl group facilitates interactions with proteins and nucleic acids, potentially altering their function.
  • Generation of Reactive Oxygen Species : The benzophenone moiety can absorb UV light, leading to the generation of ROS that contribute to cellular damage and apoptosis.
  • Inhibition of Key Enzymes : Preliminary studies suggest that this compound may inhibit certain enzymes involved in cell proliferation and survival.

Research Applications

The unique properties of this compound make it a valuable compound for various research applications:

  • Organic Synthesis : It serves as a building block for the synthesis of more complex organic molecules.
  • Pharmaceutical Development : Its potential as a pharmaceutical intermediate is being explored in drug development processes.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with related compounds.

Table 2: Comparison with Similar Compounds

Compound NameStructure FeatureBiological Activity
2'-Aminomethyl-2,4-dimethylbenzophenoneAminomethyl groupModerate antimicrobial activity
2'-Hydroxymethyl-2,4-dimethylbenzophenoneHydroxymethyl groupAntioxidant properties
This compound Azetidinomethyl group High antimicrobial and anticancer activity

Q & A

Q. How to reconcile divergent cytotoxicity data in cancer vs. normal cell lines?

  • Methodological Answer :
  • Profile selectivity indices (SI) by calculating IC₅₀ ratios (normal/cancer cells).
  • Perform RNA-seq on treated cells to identify off-target pathways (e.g., oxidative stress vs. apoptosis).
  • Validate using 3D spheroid models to mimic tumor microenvironments .

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